molecular formula C10H18O3 B14321395 3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol CAS No. 112014-68-3

3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol

Katalognummer: B14321395
CAS-Nummer: 112014-68-3
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: CKPGMTKVOZUBTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and reduction steps to introduce the methoxy and dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Cyclopenta[c]furan-5-ol: A similar compound with a different substitution pattern.

    Hexahydro-3-methoxy-1,1-dimethyl-1H-cyclopenta[c]furan: Another related compound with slight structural variations.

Uniqueness

3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

112014-68-3

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

1-methoxy-3,3-dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-5-ol

InChI

InChI=1S/C10H18O3/c1-10(2)8-5-6(11)4-7(8)9(12-3)13-10/h6-9,11H,4-5H2,1-3H3

InChI-Schlüssel

CKPGMTKVOZUBTH-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CC(CC2C(O1)OC)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.